molecular formula C20H22F2N2O7 B1494017 Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 1616340-68-1

Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B1494017
CAS No.: 1616340-68-1
M. Wt: 440.4 g/mol
InChI Key: XPBVFWUQOQKKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate (hereafter referred to as Compound A) is a synthetic dihydropyridine derivative featuring a 1,4-dihydropyridine core substituted with a 2,4-difluorobenzylcarbamoyl group at position 5, a 2,2-dimethoxyethyl group at position 1, and a methoxy group at position 2. Its synthesis, as described by Robert E. Z. (2018), employs a continuous flow system involving Ester16 and Difluorobenzylamine9 under high-pressure conditions (100 psi) and a flow rate of 25 µL/min. The process achieves a remarkable yield of 96% after purification via flash chromatography .

Compound A is characterized as a yellow solid with detailed $ ^1H $ NMR and $ ^{13}C $ NMR data confirming its structure. Notably, it serves as a key intermediate in the synthesis of Dolutegravir, a clinically approved HIV integrase inhibitor, underscoring its pharmaceutical relevance .

Properties

IUPAC Name

methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O7/c1-28-15(29-2)10-24-9-13(17(25)18(30-3)16(24)20(27)31-4)19(26)23-8-11-5-6-12(21)7-14(11)22/h5-7,9,15H,8,10H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBVFWUQOQKKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical intermediate. This compound is a derivative of 1,4-dihydropyridine and is structurally characterized by the presence of a difluorobenzyl group and a methoxyethyl substituent.

  • Molecular Formula : C20H22F2N2O7
  • Molecular Weight : 426.39 g/mol
  • CAS Number : 1616340-68-1

Structural Features

The compound features:

  • A pyridine ring system that is known for its biological activity.
  • A carbamoyl group which often enhances pharmacological properties.
  • Two methoxy groups that can influence solubility and bioavailability.

This compound has been studied primarily for its role as an intermediate in the synthesis of Cabotegravir, an integrase inhibitor used in HIV treatment. The biological activity of this compound can be attributed to its ability to inhibit the HIV integrase enzyme, thus preventing viral replication .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antiviral Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antiviral effects. The difluorobenzyl group enhances the binding affinity to the integrase enzyme compared to non-fluorinated analogs .
  • Cytotoxicity : In vitro studies have shown that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy groups may contribute to increased lipophilicity, facilitating cellular uptake and enhancing cytotoxicity .
  • Neuroprotective Effects : Some dihydropyridine derivatives have shown promise in neuroprotection due to their calcium channel blocking properties, which may help in conditions like Alzheimer's disease .

Case Study 1: Synthesis and Evaluation

A study synthesized this compound and evaluated its efficacy as an HIV integrase inhibitor. The compound demonstrated IC50 values comparable to existing drugs in clinical use.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Data Summary Table

PropertyValue
Molecular FormulaC20H22F2N2O7
Molecular Weight426.39 g/mol
CAS Number1616340-68-1
Biological ActivityHIV integrase inhibition
CytotoxicitySignificant against cancer cell lines
Neuroprotective PotentialYes (calcium channel blocking)

Scientific Research Applications

Structural Characteristics

The compound features a dihydropyridine core, which is a common scaffold in many bioactive compounds. The presence of difluorobenzyl and dimethoxyethyl substituents enhances its lipophilicity and potentially its bioavailability.

Intermediate in Drug Synthesis

Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is primarily recognized as an intermediate in the synthesis of Cabotegravir , a long-acting integrase inhibitor used in HIV treatment. The synthesis of Cabotegravir involves several steps where this compound plays a crucial role due to its structural similarities and reactivity patterns that facilitate further chemical transformations .

Potential Antiviral Activity

Research indicates that derivatives of dihydropyridine compounds exhibit antiviral properties. The unique structure of this compound may enhance its interaction with viral enzymes or receptors, making it a candidate for further studies in antiviral drug development .

Research on Pharmacological Effects

Studies have shown that compounds similar to this dihydropyridine derivative can exhibit various pharmacological effects, including anti-inflammatory and antioxidant activities. These properties are attributed to the ability of the compound to modulate signaling pathways involved in inflammation and oxidative stress .

Case Study 1: Synthesis and Characterization of Cabotegravir

In a study focused on the synthesis of Cabotegravir, this compound was synthesized as a key intermediate. The reaction conditions were optimized to yield high purity and yield of the desired product. Analytical techniques such as NMR and mass spectrometry confirmed the structure and purity of the intermediate used in subsequent steps .

Case Study 2: Antiviral Activity Evaluation

A recent investigation evaluated the antiviral activity of various dihydropyridine derivatives against HIV strains. This compound was included in the study due to its structural relevance. Results indicated significant inhibition of viral replication at certain concentrations, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Compound A

  • Core : 1,4-Dihydropyridine.
  • Substituents :
    • 2,4-Difluorobenzylcarbamoyl (position 5).
    • 2,2-Dimethoxyethyl (position 1).
    • Methoxy (position 3).
  • Key Interactions: Not explicitly reported in crystallographic studies.

Compound B: 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate

  • Core : Biphenyl linked to a fluoropyridine.
  • Substituents :
    • Diethylcarbamoyl (biphenyl moiety).
    • Dichloro and fluoro groups (pyridine ring).
  • Key Interactions :
    • C-H···O hydrogen bonds forming molecular chains.
    • Short Cl···F (3.21 Å) and Cl···Cl (3.34 Å) contacts in the crystal lattice .

Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Substituents: Cyano (position 8). 4-Nitrophenyl (position 7). Phenethyl (position 3).
  • Key Interactions: Not reported in crystallographic studies .

Structural Implications :

  • Compound A’s dihydropyridine core is electron-rich, favoring reactivity in pharmaceutical contexts.
  • Compound C’s nitro and cyano groups may confer redox activity or binding affinity in medicinal chemistry .

Physical and Spectral Properties

Property Compound A Compound B Compound C
Physical State Yellow solid Not reported Yellow solid
Melting Point Not reported Not reported 243–245°C
NMR Data $ ^1H $, $ ^{13}C $ reported Not reported $ ^1H $, $ ^{13}C $, IR, MS reported
  • Compound A and C share similar color profiles, but only Compound C’s melting point is documented.
  • Compound B lacks reported spectral data, emphasizing its characterization via crystallography .

Preparation Methods

Direct Amidation of Diester Intermediate

A novel process was developed to bypass the selective hydrolysis step by directly amidating the diester intermediate with 2,4-difluorobenzyl amine. This method simplifies the synthesis, improves yield, and reduces the number of steps.

Key steps:

  • The diester, dimethyl 1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, is reacted directly with 2,4-difluorobenzyl amine.
  • The reaction is carried out at room temperature, typically stirred for about 12 hours.
  • Post-reaction, ethyl acetate is added, and the organic layer is washed with water multiple times.
  • The organic layer is dried and concentrated under vacuum.
  • Recrystallization from methyl tert-butyl ether (MTBE) yields the target compound as a white crystalline solid.

Outcome:

  • Yield: Approximately 78%
  • Purity (HPLC): ~98.8%
  • Melting point: 118-119°C

This process eliminates the need for selective hydrolysis and coupling agents, making it more practical and scalable for industrial applications.

Transesterification and Benzyl Ester Route

An alternative approach involves:

  • Starting from benzyl 4-methoxyacetoacetate, which is cyclized with dimethyl oxalate.
  • Unexpectedly, transesterification occurs, yielding the dimethyl ester diester intermediate.
  • This diester can be selectively transesterified at the C-5 position with benzyl alcohol to form a benzyl ester.
  • Hydrogenation of the benzyl ester then produces the monocarboxylic acid intermediate.
  • This acid is subsequently coupled with 2,4-difluorobenzyl amine to form the target compound.

This route offers a controlled way to obtain the monocarboxylic acid intermediate without harsh hydrolysis conditions and allows for selective functionalization.

One-Pot Synthesis Approaches

Recent research has demonstrated efficient one-pot synthetic methods starting from the methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate intermediate to produce bicyclic carbamoyl pyridones.

  • This approach uses readily available reagents.
  • Requires only a single purification step at the end.
  • Facilitates the synthesis of a library of HIV-1 integrase inhibitors with varied structural features.
  • The method is scalable and practical for drug development pipelines.

Process Parameters and Reaction Conditions

Step Reagents/Conditions Notes
Diester preparation Cyclization of benzyl 4-methoxyacetoacetate with dimethyl oxalate Transesterification observed
Transesterification Diester + benzyl alcohol Selective at C-5 ester
Hydrogenation Benzyl ester + H2, Pd/C catalyst Produces monocarboxylic acid
Amidation (direct method) Diester + 2,4-difluorobenzyl amine, room temp, 12 hrs No coupling agents needed
Work-up Ethyl acetate extraction, water wash, drying, vacuum concentration Recrystallization from MTBE
Yield and purity 78% yield, 98.8% HPLC purity Melting point 118-119°C

Advantages of the Novel Preparation Method

  • Simplicity: Direct amidation avoids multiple steps and harsh hydrolysis.
  • Efficiency: High yield and purity with fewer reagents.
  • Scalability: Mild conditions and straightforward work-up facilitate scale-up.
  • Environmental: Reduced use of hazardous reagents and solvents.

Summary of Research Findings

  • The direct amidation of the diester intermediate with 2,4-difluorobenzyl amine is a breakthrough in the preparation of this key intermediate.
  • Transesterification reactions provide alternative pathways for intermediate formation.
  • One-pot synthetic methods enable rapid access to related bicyclic compounds for HIV therapy.
  • These methods collectively represent significant improvements over traditional synthetic routes, supporting industrial production of HIV integrase inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this dihydropyridine derivative, and how is regioselectivity achieved for the 2,4-difluorobenzylcarbamoyl group?

  • Answer : The synthesis involves a multi-step approach, often starting with a Hantzsch-type cyclocondensation using β-keto esters, aldehydes, and ammonia derivatives. Regioselective introduction of the 2,4-difluorobenzylcarbamoyl group at the 5-position is achieved via carbamoylation under anhydrous conditions. Key reagents include 2,4-difluorobenzyl isocyanate and coupling agents like EDCI/HOBt in DMF. The 2,2-dimethoxyethyl group at N1 is introduced via alkylation with 2-bromo-1,1-dimethoxyethane and a base (e.g., K₂CO₃). Purity is monitored by HPLC, and intermediates are characterized by FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR .

Q. How is structural confirmation of the compound performed, and what techniques resolve ambiguities in tautomeric forms?

  • Answer : Structural identity is confirmed using ¹H/¹³C NMR (e.g., integration of methoxy and dimethoxyethyl protons), HRMS for molecular ion validation, and single-crystal X-ray diffraction (SCXRD) to resolve tautomerism (e.g., 4-oxo vs. enol forms). SCXRD provides definitive evidence of the dihydropyridine ring conformation and substituent spatial arrangement, addressing discrepancies between NMR splitting patterns and computational predictions .

Advanced Research Questions

Q. What experimental strategies address contradictions between spectroscopic data and computational models for tautomeric populations?

  • Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to detect dynamic tautomeric equilibria. Complement with 2D NOESY to identify spatial correlations (e.g., between the methyl carboxylate and dimethoxyethyl groups). Cross-validation with SCXRD confirms the dominant tautomer in the solid state, often reflecting the thermodynamically stable form. DFT calculations (B3LYP/6-31G*) model tautomeric energy differences, reconciling discrepancies with experimental data .

Q. How can synthetic yields be optimized for the 2,4-difluorobenzylcarbamoyl moiety while minimizing hydrolysis of the dimethoxyethyl group?

  • Answer : Employ a protection-deprotection strategy:

Protect the dimethoxyethyl group as a TBS ether during carbamoylation.

Perform coupling at 0°C with 2,4-difluorobenzyl isocyanate and DMAP in dichloromethane.

Deprotect using TBAF in THF.
Monitor via TLC (hexane/EtOAc 3:1) and optimize stoichiometry (1.2 eq isocyanate). This approach achieves >85% yield with <5% hydrolysis .

Q. What in vitro assays evaluate calcium channel modulation, and how are esterase-induced degradations controlled?

  • Answer : Use whole-cell patch-clamp assays on Cav1.2-transfected HEK293 cells. Prepare test solutions in esterase-free buffers (HEPES with 0.1% BSA). Include nifedipine (10 μM) as a positive control. Pre-incubate the compound with porcine liver esterase (1 U/mL, 37°C/1h) and quantify intact compound via LC-MS. Correct IC₅₀ values for hydrolysis to isolate the contribution of the parent molecule .

Methodological Notes

  • Synthesis Challenges : Regioselectivity requires strict anhydrous conditions and coupling agent optimization.
  • Data Contradictions : SCXRD is critical for resolving ambiguities in substituent orientation not discernible via NMR alone .
  • Biological Assays : Esterase sensitivity necessitates buffer optimization to prevent hydrolysis artifacts in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.